(5E)-5-(4-nitrobenzylidene)-3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(4-nitrobenzylidene)-3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a piperidinylmethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-nitrobenzylidene)-3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-nitrobenzylidene)-3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the thiazolidinone ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-(4-nitrobenzylidene)-3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the piperidinylmethyl group.
(5E)-5-(4-nitrobenzylidene)-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of a piperidinylmethyl group.
Uniqueness
The presence of the piperidinylmethyl group in (5E)-5-(4-nitrobenzylidene)-3-(piperidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds
Properties
Molecular Formula |
C16H17N3O3S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17N3O3S2/c20-15-14(10-12-4-6-13(7-5-12)19(21)22)24-16(23)18(15)11-17-8-2-1-3-9-17/h4-7,10H,1-3,8-9,11H2/b14-10+ |
InChI Key |
XSRVSRILLFGKDJ-GXDHUFHOSA-N |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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